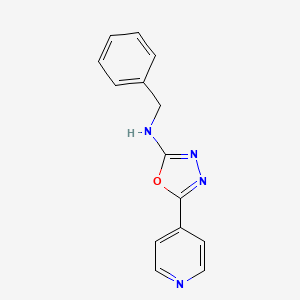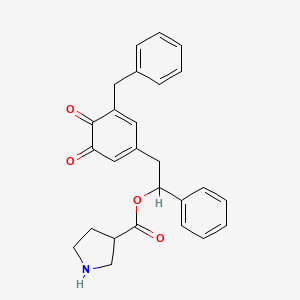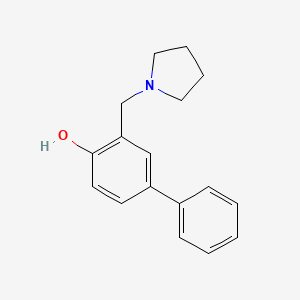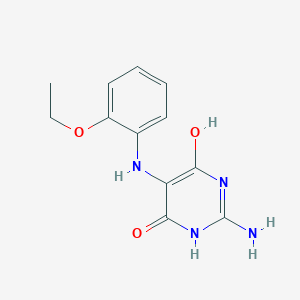![molecular formula C10H8N2O4 B12905728 Isoxazole, 4-[(4-nitrophenoxy)methyl]- CAS No. 805233-35-6](/img/structure/B12905728.png)
Isoxazole, 4-[(4-nitrophenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Nitrophenoxy)methyl)isoxazole is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, catalyst-free methods are being developed to make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Nitrophenoxy)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitro-substituted isoxazole.
Reduction: The major product is an amine-substituted isoxazole.
Substitution: The products vary depending on the nucleophile used but generally result in substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
4-((4-Nitrophenoxy)methyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Nitrophenoxy)methyl)isoxazole involves its interaction with various molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to changes in their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3-Chlorophenoxy)methyl)isoxazole
- 3-(1H-indol-2-yl)isoxazole
- 3,5-disubstituted isoxazoles
Uniqueness
4-((4-Nitrophenoxy)methyl)isoxazole is unique due to the presence of the nitrophenoxy group, which imparts specific chemical properties and potential biological activities that are not observed in other isoxazole derivatives .
Propiedades
Número CAS |
805233-35-6 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-[(4-nitrophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O4/c13-12(14)9-1-3-10(4-2-9)15-6-8-5-11-16-7-8/h1-5,7H,6H2 |
Clave InChI |
QAKWIGOKDKOIJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
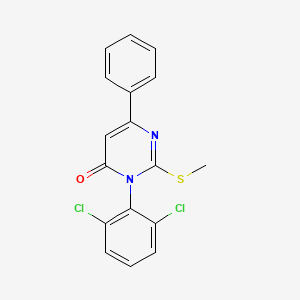
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
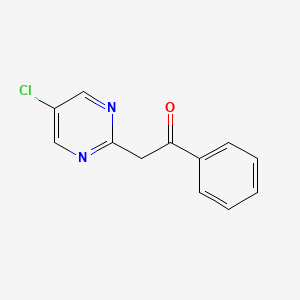
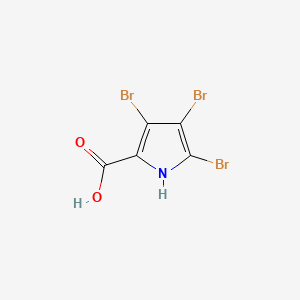

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)

